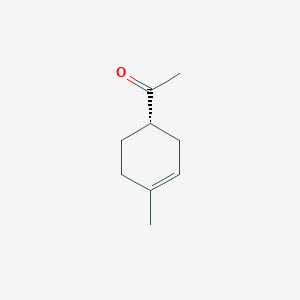
Mdm9ypx7TE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.
Oxidation: The alcohol group in 4-methylcyclohex-3-en-1-ol is oxidized to form the corresponding ketone, 4-methylcyclohex-3-en-1-one. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Asymmetric Reduction: The ketone is then subjected to an asymmetric reduction to introduce the (S)-configuration at the ethanone moiety. This can be accomplished using chiral catalysts or reagents such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst).
Industrial Production Methods: In an industrial setting, the production of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
®-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: The enantiomer of the compound, differing in the configuration at the ethanone moiety.
4-Methylcyclohex-3-en-1-one: Lacks the ethanone moiety, but shares the cyclohexene ring structure.
1-(4-Methylcyclohex-3-en-1-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.
Uniqueness: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as drug development.
Properties
CAS No. |
57072-59-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-[(1S)-4-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3/t9-/m1/s1 |
InChI Key |
HOBBEYSRFFJETF-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=O)C |
Canonical SMILES |
CC1=CCC(CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















